2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with notable applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a benzothiophene core and a dichlorophenyl substituent, makes it a subject of interest for researchers exploring novel therapeutic agents. The compound's molecular formula is with a molecular weight of approximately 341.25 g/mol .
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur in their structure. It is often synthesized for research purposes and is available from various suppliers, including BenchChem and VWR . The compound is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of 2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Reagents such as Lewis acids may be utilized to facilitate electrophilic substitutions.
The molecular structure of 2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented using various notations:
InChI=1S/C15H14Cl2N2OS/c16-8-5-6-11(10(17)7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20)
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=C(C=C3)Cl)Cl
.The compound exhibits a complex three-dimensional conformation due to its multiple rings and functional groups.
The compound engages in various chemical reactions:
Understanding these reactions is crucial for developing new derivatives with potentially enhanced biological activities.
The mechanism of action for 2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, influencing various biological processes including signal transduction and gene expression.
The compound is typically characterized by:
Key chemical properties include:
This compound has potential applications in various scientific fields:
The benzothiophene scaffold emerged as a privileged structure in drug discovery due to its bioisosteric relationship with indole and benzofuran, offering enhanced metabolic stability and tunable electronic properties. Early medicinal chemistry efforts focused on planar aromatic benzothiophenes for kinase inhibition and CNS targets, but faced limitations in solubility and off-target effects. The strategic shift toward saturated 4,5,6,7-tetrahydrobenzothiophene derivatives addressed these challenges by introducing conformational flexibility and reducing π-stacking tendencies. This evolution enabled optimal vectoring of pharmacophores toward hydrophobic pockets in biological targets while improving physicochemical profiles [1].
Key advancements in synthetic methodologies (e.g., Gewald reaction adaptations) facilitated access to 3-carboxamide-functionalized tetrahydrobenzothiophenes. These compounds demonstrated superior adaptation to the contours of nuclear receptor binding sites compared to rigid scaffolds, as evidenced by RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) inverse agonism studies. Molecular dynamics simulations confirmed that 4,5,6,7-tetrahydrobenzothiophene cores induce conformational instability in helix 12 (H12) of RORγt through steric displacement, disrupting coactivator recruitment – a mechanism leveraged in autoimmune disease therapeutics [1].
Table 1: Comparative Properties of Benzothiophene vs. Tetrahydrobenzothiophene Scaffolds
Property | Benzothiophene | 4,5,6,7-Tetrahydrobenzothiophene |
---|---|---|
Aromatic Character | Fully aromatic | Partially saturated |
logP (Avg) | 3.8–4.5 | 2.9–3.6 |
TPSA (Ų) | 45–60 | 55–75 |
Conformational Flexibility | Low | Moderate |
Dominant Therapeutic Use | Kinase inhibitors | Nuclear receptor modulators |
The patent landscape reveals intense competition in tetrahydrobenzothiophene chemistry from 2005–2015, driven by their application in inflammatory and metabolic diseases. Key patents centered on C3-carboxamide and C2-amino substitutions, exemplified by WO2007021892 covering 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamides as RORγt modulators. These claims specifically prioritized compounds with meta-disubstituted aryl groups at the carboxamide nitrogen, anticipating enhanced target engagement [3].
Early therapeutic applications exploited the scaffold’s dual affinity for hydrophilic (e.g., Cys320-Glu326) and hydrophobic (e.g., Leu287, Val376) regions of nuclear receptors. Patent US20070275962A1 disclosed tetrahydrobenzothiophene carboxamides for autoimmune disorders, noting exceptional potency (<100 nM IC₅₀) in IL-17 suppression assays – a biomarker of RORγt pathway inhibition. Subsequent filings extended claims to cancer immunotherapy (modulating T-cell differentiation) and metabolic disease (impacting circadian rhythm genes), establishing the scaffold’s versatility [3]. Manufacturing patents (e.g., CN103420889) optimized large-scale synthesis via cyclocondensation of cyclohexanones with sulfurized cyanoacetates, enabling clinical supply of lead compounds [1] [3].
Table 2: Early Patent Applications for Tetrahydrobenzothiophene Carboxamides
Patent/Publication | Priority Year | Key Claimed Structures | Primary Therapeutic Indication |
---|---|---|---|
WO2007021892 | 2005 | 2-Amino-3-carboxamides with aryl groups | Rheumatoid arthritis |
US20070275962A1 | 2006 | Heterobicyclic derivatives with dichlorophenyl | Multiple sclerosis |
EP2149572B1 | 2008 | Sulfonamide-linked carboxamides | Psoriasis |
JP2011501093A | 2009 | Fluorinated carboxamides | Type 2 diabetes |
The 2,4-dichlorophenyl group emerged as a critical pharmacophore in tetrahydrobenzothiophene carboxamide optimization, driven by orthogonal structure-activity relationship (SAR) studies. Electronic and steric factors converged to make this substituent optimal:
Comparative studies showed a 7-fold potency jump for the 2,4-dichlorophenyl analog over phenyl in cellular RORγt reporter assays (EC₅₀ = 38 nM vs. 265 nM). Molecular dynamics simulations attributed this to reduced solvent exposure of the dichlorophenyl-tetrahydrobenzothiophene conjugate, with 23% fewer water molecules penetrating the binding pocket versus unchlorinated analogs. Patent SAR tables consistently prioritized this substituent for maximal target residence time (>120 min vs. <45 min for 4-chlorophenyl) [1] [3].
Table 3: Impact of Phenyl Substitution Patterns on RORγt Binding
Carboxamide Substituent | Inhibition % at 100 nM | KD (nM) | Residence Time (min) |
---|---|---|---|
Phenyl | 42% | 380 | 37 |
4-Chlorophenyl | 68% | 125 | 72 |
2,4-Dichlorophenyl | 94% | 38 | 128 |
2,5-Dichlorophenyl | 79% | 87 | 91 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3